2-(3-Chlorophenyl)pyrrolidin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |
InChI Key |
AKDZSENKSPXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 2 3 Chlorophenyl Pyrrolidin 3 Ol
Stereochemical Elucidation of the Pyrrolidin-3-OL Framework
The presence of two chiral centers at the C2 and C3 positions of the pyrrolidine (B122466) ring in 2-(3-Chlorophenyl)pyrrolidin-3-OL results in the existence of two pairs of enantiomers, which are diastereomeric to each other: the (2R,3R) and (2S,3S) enantiomers (trans isomers), and the (2R,3S) and (2S,3R) enantiomers (cis isomers). The elucidation of the specific stereochemistry of each isomer is a fundamental step in its characterization.
Assignment of Absolute and Relative Configurations
The definitive assignment of the absolute and relative configurations of the stereoisomers of this compound necessitates the use of advanced analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and single-crystal X-ray crystallography are the gold standards for this purpose.
Chiral HPLC is a powerful technique for the separation of enantiomers. mdpi.com The choice of a suitable chiral stationary phase (CSP) is critical for achieving resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective in separating a wide range of chiral compounds, including those with amine and alcohol functionalities. mdpi.comacdlabs.com For this compound, a typical approach would involve screening various CSPs and mobile phase compositions to identify optimal separation conditions. The elution order of the enantiomers can sometimes be correlated with their absolute configuration based on established rules for certain classes of compounds on specific CSPs, though this is not always definitive without authentic standards.
X-ray Crystallography of a single crystal of one of the pure enantiomers or a diastereomeric salt provides unambiguous proof of both the relative and absolute configuration. unito.it By obtaining a suitable crystal, the precise three-dimensional arrangement of the atoms in the molecule can be determined, including the spatial orientation of the 3-chlorophenyl and hydroxyl groups relative to the pyrrolidine ring. The Flack parameter, derived from the crystallographic data, is used to confidently assign the absolute configuration.
A representative approach for the stereochemical assignment is outlined in the table below, based on established methodologies for similar compounds.
| Technique | Methodology | Expected Outcome |
| Chiral HPLC | Separation of the racemic mixture on a polysaccharide-based chiral stationary phase (e.g., Chiralpak series) with a suitable mobile phase (e.g., hexane/isopropanol/diethylamine). unito.it | Four distinct peaks corresponding to the four stereoisomers, allowing for their isolation and quantification. |
| X-ray Crystallography | Recrystallization of a single enantiomer (often as a salt with a chiral acid like tartaric acid) to obtain a single crystal suitable for diffraction analysis. unito.it | Determination of the precise bond lengths, bond angles, and torsional angles, leading to the unambiguous assignment of the absolute configuration (e.g., (2R,3S)). |
Analysis of Diastereoisomeric and Enantiomeric Purity
Once the individual stereoisomers have been separated, the analysis of their purity is paramount. Diastereomeric and enantiomeric purity are typically assessed using chromatographic techniques, most commonly HPLC with a chiral stationary phase. The purity is often expressed as diastereomeric excess (de) or enantiomeric excess (ee).
For a given synthesis or separation, the goal is to maximize the 'de' and 'ee' of the desired isomer. The integration of the peak areas in the chromatogram allows for the calculation of these values. For instance, the enantiomeric excess of the (2R,3R)-isomer over the (2S,3S)-isomer would be calculated as:
ee (%) = [([2R,3R] - [2S,3S]) / ([2R,3R] + [2S,3S])] x 100
High-resolution NMR spectroscopy can also be employed, sometimes with the use of chiral shift reagents, to determine enantiomeric purity, although HPLC is generally the more common and accurate method for this purpose.
Conformational Landscape and Dynamics of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov The specific puckering mode and the flexibility of the ring are influenced by the nature and orientation of its substituents.
Puckering Modes and Ring Conformations
The conformation of the pyrrolidine ring can be described by its puckering. The two most common puckered conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. In many substituted pyrrolidines, the ring undergoes rapid interconversion between these conformations. For pyrrolidine rings found in proline residues, these are often simplified to "UP" and "DOWN" puckers, which describe the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. nih.govresearchgate.net
For this compound, the puckering of the pyrrolidine ring will be influenced by the steric and electronic properties of the substituents at C2 and C3. Computational studies, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the ring and identify the most stable conformations and the energy barriers between them. frontiersin.org NMR spectroscopy is another powerful tool for studying these dynamics in solution, with coupling constants and Nuclear Overhauser Effect (NOE) data providing insights into the preferred conformations. frontiersin.orgnih.gov
The table below illustrates the two primary puckering modes anticipated for the pyrrolidine ring.
| Puckering Mode | Description | Key Displaced Atom(s) |
| Envelope (Cₛ) | Four atoms are coplanar, and the fifth is out of the plane. | C2 or C3 are likely candidates for the out-of-plane atom to minimize steric interactions. |
| Twist (C₂) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | C2 and C3 could be the twisted atoms, leading to a staggered arrangement of substituents. |
Influence of Substituents on Ring Flexibility
The substituents at the 2- and 3-positions play a crucial role in determining the conformational preferences and flexibility of the pyrrolidine ring. The bulky 3-chlorophenyl group at C2 will likely favor an equatorial position to minimize steric hindrance. The hydroxyl group at C3 can also exhibit a preference for either an axial or equatorial position, which can be influenced by intramolecular hydrogen bonding.
In the trans isomers, with the 3-chlorophenyl and hydroxyl groups on opposite sides of the ring, there is more conformational freedom. In the cis isomers, where these groups are on the same side, steric repulsion may lead to a more constrained conformation. The electronic effects of the chlorine atom on the phenyl ring can also have a subtle influence on the conformational equilibrium. nih.gov
Inter- and Intramolecular Interactions
The presence of a hydroxyl group and a secondary amine in the pyrrolidine ring, along with the 3-chlorophenyl substituent, allows for a variety of non-covalent interactions that can influence the compound's structure and properties.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be significant. The hydroxyl group and the N-H of the pyrrolidine ring can act as hydrogen bond donors, while the oxygen of the hydroxyl group and the nitrogen atom can act as acceptors. These interactions can lead to the formation of dimers or extended polymeric chains in the crystal lattice. mdpi.com
Other Interactions: The 3-chlorophenyl group can participate in several other non-covalent interactions. These include:
π-π stacking: The aromatic rings of two molecules can stack on top of each other.
C-H···π interactions: A C-H bond from the pyrrolidine ring of one molecule can interact with the π-system of the phenyl ring of another.
Halogen bonding: The chlorine atom can act as a Lewis acidic center and interact with a Lewis base, although this is generally a weaker interaction. It is more likely to participate as a weak hydrogen bond acceptor. mdpi.com
The interplay of these various intra- and intermolecular forces will ultimately dictate the supramolecular architecture of this compound in the solid state and its conformational behavior in solution.
Hydrogen Bonding Network Analysis
| Interaction Type | Donor | Acceptor | Potential Role |
| Intermolecular | Pyrrolidine -NH | Hydroxyl -OH | Chain/Dimer Formation |
| Intermolecular | Hydroxyl -OH | Pyrrolidine -NH | Crystal Lattice Stabilization |
| Intermolecular | Hydroxyl -OH | Hydroxyl -OH | Dimer Formation |
Advanced Spectroscopic and Diffraction Techniques
A combination of sophisticated analytical methods is required to fully characterize the structure and dynamics of this compound.
Multi-dimensional NMR Spectroscopy for Structure and Dynamics
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed information about proton-proton and proton-carbon connectivities, allowing for the unambiguous assignment of all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, offering insights into the preferred conformation of the pyrrolidine ring and the relative orientation of the chlorophenyl group.
| NMR Technique | Information Obtained | Relevance to this compound |
| 1H NMR | Proton chemical shifts and coupling constants | Provides information on the electronic environment of protons. |
| 13C NMR | Carbon chemical shifts | Identifies the carbon skeleton of the molecule. |
| COSY | H-H correlations | Establishes proton connectivity within the pyrrolidine ring. |
| HSQC | C-H one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | C-H long-range correlations | Confirms the connectivity between the pyrrolidine and chlorophenyl rings. |
| NOESY | Through-space H-H correlations | Determines the stereochemistry and preferred conformation in solution. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the functional groups within this compound. The O-H and N-H stretching frequencies, typically observed in the region of 3200-3600 cm⁻¹, can provide information about the extent and nature of hydrogen bonding. The C-Cl stretching vibration and various aromatic C-H and C=C bending and stretching modes associated with the chlorophenyl group can also be identified. A good agreement between experimentally observed IR and Raman bands and those calculated theoretically can confirm the synthesized structures.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| O-H Stretch | 3200-3600 | Indicates presence and hydrogen bonding of the hydroxyl group. |
| N-H Stretch | 3300-3500 | Indicates presence and hydrogen bonding of the secondary amine. |
| Aromatic C-H Stretch | 3000-3100 | Confirms the presence of the phenyl ring. |
| C-Cl Stretch | 600-800 | Confirms the presence of the chloro substituent. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its arrangement within the crystal lattice. The resulting crystal structure would explicitly detail the hydrogen bonding network and any aromatic interactions, providing a complete picture of the intermolecular forces that govern the solid-state architecture.
Computational and Theoretical Investigations of 2 3 Chlorophenyl Pyrrolidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic structure and intrinsic properties of molecules. These methods model the behavior of electrons and nuclei to predict a wide range of chemical phenomena.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 2-(3-Chlorophenyl)pyrrolidin-3-OL, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms.
The electronic structure, which governs the molecule's reactivity and properties, can also be thoroughly analyzed. Key aspects of the electronic structure that can be elucidated through DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Illustrative Data Table for DFT Calculations:
| Parameter | Illustrative Value | Significance |
| Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -Y.YYY eV | Associated with the molecule's ability to donate electrons. |
| LUMO Energy | -Z.ZZZ eV | Associated with the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ΔE eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | D.DD Debye | A measure of the overall polarity of the molecule. |
A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. These predictions can aid in the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and can help in assigning the signals to specific atoms within the molecule.
Infrared (IR): The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as the O-H and N-H stretching vibrations in this compound.
UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides insight into the molecule's chromophores and its color.
Illustrative Data Table for Predicted Spectroscopic Data:
| Spectrum | Predicted Feature | Illustrative Value | Corresponding Functional Group/Transition |
| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Aromatic protons on the chlorophenyl group |
| ¹³C NMR | Chemical Shift (δ) | 60-70 ppm | Carbon atoms in the pyrrolidine (B122466) ring |
| IR | Vibrational Frequency (ν) | ~3400 cm⁻¹ | O-H stretching vibration |
| UV-Vis | Maximum Absorption (λmax) | ~265 nm | π → π* transition in the aromatic ring |
Note: The values in this table are illustrative and represent typical ranges for the specified functional groups.
DFT can also be used to predict the reactivity of this compound. Fukui functions, for instance, are a conceptual DFT tool that helps to identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. This is achieved by analyzing the change in electron density when an electron is added to or removed from the molecule.
Furthermore, computational methods can be used to map out potential reaction pathways. By calculating the energy changes along a reaction coordinate, it is possible to identify transition states and determine the activation energy for a particular reaction. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are better suited for studying the dynamic behavior and conformational landscape of larger systems or over longer timescales.
The pyrrolidine ring in this compound is not planar and can adopt several different puckered conformations. Additionally, there can be rotation around the single bond connecting the phenyl ring to the pyrrolidine ring. Molecular mechanics (MM) force fields can be used to rapidly calculate the energies of these different conformations, identifying the most stable ones.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility and how it might interact with its environment, such as a solvent.
This compound can exist in different tautomeric forms and protonation states depending on the pH of its environment. For example, the nitrogen atom in the pyrrolidine ring can be protonated. Computational methods can be used to calculate the relative energies of these different forms, predicting which one is most likely to be present under specific conditions. This is crucial for understanding its behavior in biological systems or in different chemical reaction environments.
Illustrative Data Table for Conformational and Tautomeric Analysis:
| Analysis Type | Finding | Illustrative Relative Energy (kcal/mol) |
| Conformational Analysis | Most stable pyrrolidine pucker | 0 (Reference) |
| Higher energy pucker | +2.5 | |
| Tautomeric Analysis | Neutral form | 0 (Reference) |
| Protonated form (at pH < pKa) | Lower in acidic conditions |
Note: The values in this table are for illustrative purposes to demonstrate the type of information that can be obtained from these computational analyses.
Ligand-Target Interaction Modeling (for Mechanistic Insight)
Ligand-target interaction modeling is a cornerstone of computational drug design, enabling the visualization and analysis of how a small molecule, or ligand, might bind to a biological target such as a protein receptor or enzyme. This provides a mechanistic rationale for the ligand's biological effects.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For pyrrolidine derivatives, docking studies have been crucial in elucidating their binding modes with a variety of biological targets. These studies have revealed that interactions such as hydrogen bonds and electrostatic interactions are often key to the binding affinity of these compounds. nih.gov
For instance, docking studies of pyrrolidine derivatives with the enzyme neuraminidase, a key target in influenza therapy, have identified crucial amino acid residues like Trp178, Arg371, and Tyr406 within the active site that are essential for binding. nih.gov Similarly, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, which is relevant for the treatment of type 2 diabetes, docking has highlighted the importance of hydrogen-bonding interactions within the enzyme's active site. nih.gov
In other research, new pyrrolidine derivatives were docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential anti-inflammatory activity. nih.govresearchgate.net Furthermore, computational studies have explored the interactions of pyrrolidine derivatives with targets such as the anti-apoptotic protein Mcl-1 and the MDM2-p53 complex, which are significant in cancer research. tandfonline.comscispace.com In the case of MDM2-p53 inhibitors, docking studies have shown that spiro[pyrrolidin-3,2-oxindoles] can form key interactions, and newly designed compounds have shown high binding affinities. scispace.com
| Target Enzyme/Receptor | Key Interacting Residues | Primary Interactions | Potential Therapeutic Area |
|---|---|---|---|
| Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bonds, Electrostatic | Antiviral (Influenza) |
| DPP-IV | Not specified | Hydrogen Bonds | Diabetes |
| COX-1/COX-2 | Not specified | Not specified | Anti-inflammatory |
| Mcl-1 | Not specified | Not specified | Anticancer |
| MDM2-p53 | Not specified | p-p interactions, Hydrogen Bonds | Anticancer |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations, which model the movement of atoms and molecules over time, are a valuable tool for validating docking results and understanding the nuances of binding interactions. mdpi.com
For pyrrolidine derivatives, MD simulations have been employed to assess the stability of the predicted binding poses within the active sites of their target proteins. For example, in studies of DPP8 inhibitors, extended MD simulations were used to investigate the interaction patterns of DPP8-inhibitor complexes. tandfonline.comtandfonline.com These simulations can reveal the persistence of key interactions, such as hydrogen bonds, and can highlight the flexibility of both the ligand and the protein, which can influence binding affinity. nih.gov The application of MD simulations is a critical step in confirming that the interactions predicted by molecular docking are maintained over time, thus providing a more robust model of the binding event. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for identifying the key structural features required for a desired biological effect. nih.gov
QSAR studies on pyrrolidine derivatives have led to the development of robust predictive models for a range of biological activities. frontiersin.org Techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) are commonly used. tandfonline.com These methods generate 3D-QSAR models that can predict the activity of new compounds based on their steric, electrostatic, and other physicochemical properties.
For example, a study on pyrrolidine derivatives as Mcl-1 inhibitors produced statistically significant CoMFA, CoMSIA, and HQSAR models with good stability and predictability. tandfonline.com Similarly, 3D-QSAR models have been developed for pyrrolidine derivatives as neuraminidase inhibitors, with results indicating that hydrogen bonds and electrostatic factors are highly influential on their inhibitory activity. nih.gov In the case of DPP-IV inhibitors, CoMFA and CoMSIA models have been generated with high cross-validated correlation coefficients (q²) and predictive r² values, demonstrating their strong predictive power. nih.gov
| Target | QSAR Model | q² | r² | Predictive r² |
|---|---|---|---|---|
| Mcl-1 | CoMFA | 0.689 | 0.999 | 0.986 |
| Mcl-1 | CoMSIA | 0.614 | 0.923 | 0.815 |
| Mcl-1 | HQSAR | 0.603 | 0.662 | 0.743 |
| Neuraminidase | 3D-QSAR | 0.560 - 0.611 | 0.731 - 0.830 | 0.649 - 0.856 |
| DPP-IV | CoMFA | 0.727 | Not specified | 0.655 |
| DPP-IV | CoMSIA | 0.870 | Not specified | 0.604 |
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to exert a specific biological activity. This information is critical for designing new molecules with improved potency and selectivity. The pyrrolidine ring itself is often a key component of the pharmacophore in many bioactive molecules. frontiersin.orgpharmablock.com
For pyrrolidine derivatives, pharmacophore models have been developed to guide the design of new inhibitors. In a study on DPP8 inhibitors, pharmacophore models were used to screen for compounds with specific structural motifs, such as isoindoline (B1297411) and pyrrolidine rings. tandfonline.com These models typically include features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts. tandfonline.comtandfonline.com
The contour maps generated from CoMFA and CoMSIA analyses also provide valuable insights into the key structural features for biological interactions. For instance, in the study of DPP-IV inhibitors, the contour maps showed that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov These findings serve as a useful guideline for the rational design of novel and more potent pyrrolidine-based compounds. nih.gov
Mechanistic Biological Investigations of 2 3 Chlorophenyl Pyrrolidin 3 Ol Analogues in Academic Contexts
Target Identification and Molecular Mechanism of Action Studies (Non-Clinical)
Non-clinical studies are fundamental in elucidating the molecular pathways through which 2-(3-chlorophenyl)pyrrolidin-3-ol analogues exert their effects. These investigations pinpoint specific biological targets and detail the nature of the chemical interactions.
Analogues of this compound have been explored for their potential as enzyme inhibitors. For instance, various pyrrolidine (B122466) derivatives have been synthesized and assessed for their ability to inhibit enzymes like cyclin-dependent kinases (CDKs). nih.gov A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which share a core pyrrolidine structure, were found to be potent inhibitors of CDK2 and CDK4, demonstrating anti-proliferative activity in human tumor cell lines. nih.gov The mechanism of action for some pyrrolidine-based compounds has been linked to their ability to mimic the transition state of substrates for carbohydrate-processing enzymes, a characteristic of polyhydroxylated pyrrolidines known as aza-sugars. nih.gov
| Analogues | Target Enzyme | Observed Effect |
| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Inhibition, anti-proliferative activity nih.gov |
| Polyhydroxylated pyrrolidines | Carbohydrate-processing enzymes | Mimicry of transition state nih.gov |
The pyrrolidine scaffold is a common feature in ligands developed for various receptors. While specific data on this compound's interaction with 5-HT6 and D3 receptors is not detailed in the provided results, the broader class of pyrrolidine derivatives has been extensively studied for receptor binding. For example, research on pyrrolidine bis-cyclic guanidine (B92328) compounds has been conducted to identify the common pharmacophore required for agonism at the melanocortin-3 receptor (MC3R), which is involved in energy homeostasis. nih.gov This highlights the adaptability of the pyrrolidine structure for targeting specific receptor subtypes.
Understanding the interaction between a ligand and its protein target at a molecular level is crucial. While direct interaction mapping of this compound with MMP-2 metalloproteinase is not explicitly available, molecular docking studies on other pyrrolidine analogues have provided insights into their binding mechanisms. For example, docking studies with 3-deoxysphingomyelin analogues containing a pyrrolidine ring suggested that their primary mechanism of action might be through interaction with the Akt protein. nih.gov This computational approach is vital for predicting and understanding the binding modes of novel compounds.
In Vitro Biological Activity Profiling (Mechanistic Focus)
In vitro studies provide a controlled environment to dissect the biological activities of compounds at the cellular and molecular levels, offering a deeper understanding of their mechanisms.
The introduction of compounds like this compound analogues into cellular systems can perturb various signaling pathways. Pathway analysis has become a key tool for interpreting the effects of such compounds, moving from single-gene analysis to a more holistic view of cellular function. nih.gov The effects of pyrrolidine derivatives have been noted in pathways related to cell growth and metabolism. For instance, certain oxybenzyl pyrrolidine acid analogues have been identified as dual agonists for PPARα/γ, influencing fasting glucose and triglyceride levels in in vivo models, which is a direct consequence of cellular pathway modulation. nih.gov
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For pyrrolidine derivatives, SAR analyses have revealed key structural features that govern their biological activity. nih.govnih.gov For a series of pyrrolidine-2,5-dione-acetamides, the nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring and the type of phenylpiperazine attached to the acetamide (B32628) fragment were found to significantly influence anticonvulsant activity. nih.gov Specifically, a non-aromatic sec-butyl group at position 3 and a 3-trifluoromethylphenylpiperazine fragment were associated with enhanced activity. nih.gov Similarly, for oxybenzyl pyrrolidine acid analogues acting as PPARα/γ dual agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans-orientation for optimal activity. nih.gov
| Compound Series | Structural Feature | Impact on Activity |
| Pyrrolidine-2,5-dione-acetamides | Substituent at position 3 of pyrrolidine-2,5-dione ring | Influences anticonvulsant activity nih.gov |
| Pyrrolidine-2,5-dione-acetamides | Type of phenylpiperazine on acetamide fragment | Influences anticonvulsant activity nih.gov |
| Oxybenzyl pyrrolidine acid analogues | cis vs. trans configuration at positions 3 and 4 | cis-configuration preferred for PPARα/γ dual agonism nih.gov |
Investigation of Selectivity and Off-Target Interactions at the Molecular Level
In the academic pursuit of novel therapeutic agents, the selectivity of a compound for its intended biological target is a paramount consideration. For analogues of this compound, a thorough understanding of their interaction profile across a range of molecular targets is crucial to ascertain their mechanism of action and potential for off-target effects. These investigations are typically conducted using a variety of in vitro biochemical and cellular assays.
Initial selectivity screening is often performed using large panels of receptors, enzymes, and ion channels. This broad screening approach helps to identify any unintended interactions that could lead to undesirable biological effects. For instance, a library of pyrrolidine-based compounds may be tested against a panel of G-protein coupled receptors (GPCRs), kinases, and proteases to identify any significant binding or functional activity at targets other than the primary one.
Detailed mechanistic studies then follow for any identified off-target interactions. These studies aim to determine the nature of the interaction (e.g., competitive, non-competitive, or allosteric) and the potency of the compound at the off-target site. Techniques such as radioligand binding assays, enzyme inhibition assays, and cellular functional assays are employed to quantify the affinity and efficacy of the analogues at these secondary targets. For example, a study on tacrine-pyrrolidine hybrids identified their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are also valuable tools in predicting and understanding off-target interactions. By modeling the binding of this compound analogues to the three-dimensional structures of various proteins, researchers can gain insights into the molecular determinants of binding and selectivity. This in silico approach can help to rationalize observed off-target effects and guide the design of more selective compounds.
The following table provides a hypothetical example of data that might be generated in a selectivity study for an analogue of this compound.
| Target | IC50 (nM) | Assay Type |
| Primary Target X | 15 | Enzyme Inhibition |
| Off-Target A (Kinase) | 1,200 | KinaseGlo Assay |
| Off-Target B (GPCR) | >10,000 | Radioligand Binding |
| Off-Target C (Ion Channel) | 5,300 | Patch Clamp |
In Vivo Mechanistic Studies in Model Systems (Non-Human, Non-Clinical)
Following in vitro characterization, promising analogues of this compound are advanced to in vivo studies in non-human, non-clinical model systems, typically rodents, to investigate their mechanisms of action in a more complex biological environment.
Target Engagement and Occupancy Studies in Animal Models
A critical step in preclinical development is to confirm that a compound reaches its intended target in a living organism at concentrations sufficient to elicit a biological response. Target engagement and receptor occupancy (RO) studies are designed to provide this crucial information. nih.gov These studies often utilize techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or a competing ligand, or ex vivo tissue analysis following systemic administration of the compound. nih.gov
For example, in a study investigating a novel compound, researchers might administer varying doses to a cohort of mice. nih.gov At specific time points after administration, brain or other relevant tissues are collected, and the amount of compound bound to the target protein is quantified. nih.gov This allows for the determination of the relationship between the administered dose, the concentration of the compound in the target tissue, and the percentage of the target that is occupied by the compound. nih.gov
The data generated from these studies are vital for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links the exposure of the compound to its biological effect. This understanding is essential for selecting appropriate dose levels for further efficacy studies.
Below is an illustrative data table for a target occupancy study.
| Dose (mg/kg) | Brain Concentration (ng/g) | Receptor Occupancy (%) |
| 1 | 50 | 25 |
| 3 | 150 | 60 |
| 10 | 450 | 85 |
| 30 | 1200 | 95 |
Mechanistic Biomarker Discovery and Validation
To further elucidate the in vivo mechanism of action of this compound analogues, researchers often seek to identify and validate mechanistic biomarkers. These are measurable indicators that provide evidence of target engagement and downstream pathway modulation. nih.gov The discovery of such biomarkers can involve a range of -omics technologies, including proteomics, metabolomics, and transcriptomics, to identify changes in protein levels, metabolite concentrations, or gene expression in response to compound treatment. nih.gov
For instance, if the primary target of a pyrrolidine analogue is a specific kinase, a mechanistic biomarker could be the phosphorylation state of a known substrate of that kinase. In animal models treated with the compound, researchers would measure the levels of the phosphorylated substrate in relevant tissues to confirm that the compound is indeed inhibiting the kinase in vivo.
Once a potential biomarker is identified, it must be rigorously validated to ensure that it is a reliable and reproducible indicator of the compound's activity. This validation process involves demonstrating a clear dose- and time-dependent relationship between compound administration, target engagement, and the biomarker response.
Chemical Probe Development for Biological System Interrogation
A well-characterized and highly selective analogue of this compound can serve as a valuable chemical probe to interrogate the function of its biological target in various cellular and in vivo systems. nih.gov An ideal chemical probe is a small molecule that is potent and selective for its target and can be used to study the biological consequences of modulating that target's activity. rsc.org
The development of a chemical probe often involves synthesizing derivatives of the lead compound that incorporate a "tag" for visualization or affinity-based purification. For example, a fluorescent dye can be attached to the pyrrolidine scaffold to allow for the visualization of the target protein's localization within cells using microscopy. Alternatively, a biotin (B1667282) tag can be incorporated to enable the isolation of the target protein and its binding partners from cell lysates, a technique known as affinity pull-down mass spectrometry.
These chemical probes are instrumental in target validation, which is the process of confirming that modulation of a specific target has a desired therapeutic effect. By using a selective probe to inhibit or activate a target, researchers can study the resulting phenotypic changes in cells or animal models, thereby gaining a deeper understanding of the target's role in health and disease. The development of such tools is a critical component of modern chemical biology and drug discovery. nih.govrsc.org
Derivatization, Sar, and Scaffold Exploration Based on 2 3 Chlorophenyl Pyrrolidin 3 Ol
Development of Libraries for High-Throughput Screening in Academic Assays
The development of a screening library from 2-(3-Chlorophenyl)pyrrolidin-3-ol in an academic laboratory involves a multi-pronged approach that leverages principles of diversity-oriented synthesis (DOS) and parallel synthesis techniques. nih.govacs.org The primary goal is to generate a collection of analogs with sufficient structural diversity to maximize the chances of identifying "hits" in a variety of biological assays. thermofisher.com The design of such a library typically focuses on modifying the core scaffold at accessible chemical handles. For this compound, the most amenable positions for derivatization are the pyrrolidine (B122466) nitrogen (N1) and the hydroxyl group at the C3 position.
A common strategy for library synthesis is to employ parallel synthesis, where a common intermediate is reacted with a set of diverse building blocks to rapidly generate a large number of final compounds. bioduro.com In the context of the this compound scaffold, this could involve the acylation or alkylation of the pyrrolidine nitrogen with a variety of carboxylic acids, sulfonyl chlorides, or alkyl halides. Similarly, the hydroxyl group can be a target for esterification, etherification, or other functional group transformations.
The selection of building blocks for derivatization is crucial for ensuring the chemical diversity and drug-likeness of the resulting library. Academic screening libraries often prioritize scaffold diversity while also exploring a range of physicochemical properties. nih.gov Therefore, the chosen reagents would ideally encompass a wide range of functionalities, including different electronic properties (electron-donating and electron-withdrawing groups), steric bulk, and hydrogen bonding capabilities.
To illustrate the construction of a screening library, a hypothetical set of derivatives can be proposed based on the this compound scaffold. The following tables outline potential modifications at the N1 and C3-hydroxyl positions.
Table 1: N1-Acyl and N1-Sulfonyl Derivatives of this compound
This table showcases a virtual library of compounds generated by reacting the parent compound with a diverse set of acylating and sulfonylating agents. The R group represents the variable substituent introduced in the reaction. The calculated molecular properties, such as molecular weight (MW), the logarithm of the partition coefficient (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds (RotB), are important for assessing the drug-likeness of the compounds according to guidelines like Lipinski's Rule of Five.
| Compound ID | R Group (Acyl/Sulfonyl) | MW | cLogP | TPSA | RotB |
| LIB-001 | Acetyl | 239.7 | 1.9 | 49.6 | 2 |
| LIB-002 | Benzoyl | 301.8 | 3.2 | 49.6 | 3 |
| LIB-003 | 4-Methoxybenzoyl | 331.8 | 3.1 | 58.8 | 4 |
| LIB-004 | 4-Nitrobenzoyl | 346.8 | 3.3 | 95.4 | 4 |
| LIB-005 | Cyclohexanecarbonyl | 307.8 | 3.5 | 49.6 | 3 |
| LIB-006 | Thiophene-2-carbonyl | 307.8 | 2.8 | 77.9 | 3 |
| LIB-007 | Methanesulfonyl | 275.8 | 1.8 | 81.9 | 2 |
| LIB-008 | Benzenesulfonyl | 337.8 | 3.1 | 81.9 | 3 |
| LIB-009 | 4-Toluenesulfonyl | 351.9 | 3.5 | 81.9 | 3 |
| LIB-010 | N,N-Dimethylsulfamoyl | 304.8 | 2.1 | 81.9 | 3 |
Table 2: C3-O-Alkyl and C3-O-Acyl Derivatives of this compound
This table presents another dimension of diversity by modifying the hydroxyl group of the parent scaffold. This set of derivatives explores the impact of substituting the hydroxyl proton with various alkyl and acyl groups.
| Compound ID | R Group (at C3-O) | MW | cLogP | TPSA | RotB |
| LIB-011 | Methyl | 211.7 | 2.6 | 21.6 | 2 |
| LIB-012 | Ethyl | 225.7 | 3.0 | 21.6 | 3 |
| LIB-013 | Benzyl | 287.8 | 4.2 | 21.6 | 4 |
| LIB-014 | Acetyl | 239.7 | 2.5 | 45.8 | 3 |
| LIB-015 | Benzoyl | 301.8 | 3.8 | 45.8 | 4 |
| LIB-016 | Pivaloyl | 281.8 | 3.9 | 45.8 | 4 |
The synthesis of such libraries in an academic setting would typically be performed on a small scale (1-10 mg) and the resulting compounds would be characterized by high-throughput methods like LC-MS to confirm their identity and purity before being plated for screening. bioduro.com The stereochemistry of the this compound core is another important aspect, as different stereoisomers can exhibit distinct biological activities. nih.gov The synthesis can be designed to produce specific stereoisomers or a mixture of diastereomers, which can then be screened separately to provide deeper insights into the structure-activity relationship (SAR).
The ultimate utility of such a library lies in its application in a wide array of biological assays, ranging from target-based enzymatic assays to cell-based phenotypic screens. nih.gov The data generated from these screens can then be used to build SAR models and guide the next round of synthesis for hit-to-lead optimization.
Future Research Directions and Translational Potential in Academic Contexts
Integration of Advanced Analytical Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and catalysts. For a molecule like 2-(3-Chlorophenyl)pyrrolidin-3-ol, advanced analytical techniques could be pivotal in elucidating its role in chemical transformations. Future research could focus on employing in-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow UV-Vis spectroscopy, to monitor reactions in real-time. These techniques can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of the 3-chloro substitution on the phenyl ring on reaction pathways.
Furthermore, mass spectrometry techniques, particularly those coupled with chiral selectors, could be used to study the stereochemical course of reactions involving this compound. By understanding the subtle energetic differences between diastereomeric transition states, researchers can refine catalyst design and reaction conditions to achieve higher levels of stereoselectivity. Computational chemistry will also play a crucial role, with density functional theory (DFT) calculations providing theoretical models to complement experimental findings.
Development of Novel Organocatalytic and Asymmetric Synthetic Approaches
The development of efficient and stereoselective synthetic routes to chiral molecules is a major goal in modern organic chemistry. nih.gov While general methods for the synthesis of pyrrolidine (B122466) derivatives exist, the specific synthesis of this compound, particularly in an enantiomerically pure form, remains an area ripe for exploration. Future research should target the development of novel organocatalytic methods for its synthesis. mdpi.com Organocatalysis, which uses small organic molecules to catalyze reactions, offers a greener and often more cost-effective alternative to traditional metal-based catalysts. nih.gov
For instance, proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations. nih.govmdpi.com Research could focus on developing a proline-catalyzed asymmetric aldol (B89426) or Mannich reaction to construct the pyrrolidine ring with the desired stereochemistry at the 2- and 3-positions. The development of such a synthetic route would not only provide access to enantiopure this compound but also contribute to the broader field of asymmetric organocatalysis. rsc.org
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Key Transformation | Potential Advantages |
| Proline-based Organocatalyst | Asymmetric Aldol Reaction | Metal-free, readily available catalyst, high stereoselectivity. |
| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Applicable to large-scale synthesis, high enantiomeric excess. |
| Enzyme-based Biocatalysis | Kinetic Resolution | High specificity, mild reaction conditions, environmentally benign. |
Deepening the Understanding of Molecular Recognition and Interactions
The this compound scaffold possesses key features for molecular recognition: a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting nitrogen atom, and an aromatic ring capable of π-π stacking and hydrophobic interactions. These features make it an interesting candidate for studies on molecular recognition, particularly in the context of biological systems.
Future research could involve synthesizing libraries of derivatives of this compound and screening them against various biological targets, such as enzymes and receptors. The presence of the chlorophenyl group could influence binding affinity and selectivity. ontosight.ai Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR titration experiments can be employed to quantify binding affinities and elucidate the thermodynamics of these interactions. Such studies could pave the way for the development of new therapeutic agents or molecular probes.
Exploration as a Versatile Building Block in Complex Molecular Synthesis
Chiral pyrrolidines are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. klinger-lab.denih.gov The unique substitution pattern of this compound makes it a potentially versatile starting material for the synthesis of more elaborate molecular architectures. klinger-lab.de The hydroxyl and amine functionalities can be readily modified or used as handles for further chemical transformations.
For example, the pyrrolidine ring could be incorporated into larger alkaloid-like structures or used as a chiral ligand for transition metal catalysis. The development of robust synthetic routes that utilize this compound as a key building block would demonstrate its utility and expand the toolbox of synthetic chemists. nih.govmdpi.com
Contribution to Fundamental Understanding of Structure-Mechanism Relationships in Chemical Biology
By studying the synthesis, reactivity, and biological interactions of this compound, researchers can gain fundamental insights into structure-mechanism relationships. The influence of the chlorine atom's position on the phenyl ring on the compound's physical properties, reactivity, and biological activity can be systematically investigated.
Comparing the properties of this compound with its 2-chloro and 4-chloro analogues, as well as the unsubstituted parent compound, would provide a clearer picture of how subtle electronic and steric changes can have a profound impact on molecular behavior. This knowledge is crucial for the rational design of new catalysts, drugs, and functional molecules.
Q & A
Q. What are the recommended safety protocols for handling 2-(3-Chlorophenyl)pyrrolidin-3-OL in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved N100 or EU-standard P3 respirators if aerosol generation is anticipated. Wear flame-resistant antistatic clothing and EN 374-compliant gloves to prevent skin contact .
- Ventilation: Conduct experiments in well-ventilated fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Spill Management: Absorb spills with inert materials (e.g., sand, diatomite) and dispose of contaminated waste via certified hazardous waste services .
Q. How can researchers verify the structural purity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Analysis: Employ - and -NMR to confirm the pyrrolidine backbone and chlorophenyl substituent. Compare chemical shifts with analogous compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine derivatives) .
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity >98% .
- Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H] at m/z 212.05 for CHClNO) .
Q. What synthetic strategies are effective for introducing the 3-chlorophenyl group into the pyrrolidin-3-ol scaffold?
Methodological Answer:
- Nucleophilic Substitution: React pyrrolidin-3-ol with 3-chlorophenyl boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh), NaCO, DME/HO) .
- Reductive Amination: Optimize pH and temperature to couple 3-chlorobenzaldehyde with pyrrolidin-3-ol precursors, followed by NaBH reduction .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Dose-Response Studies: Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type-specific effects .
- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 3-(3-Chlorophenyl)pyrazolo[4,3-c]pyridine) to identify critical functional groups .
- Meta-Analysis: Cross-reference toxicity data with structurally related compounds (e.g., 2-Chloro-3-pyridinol) to infer potential mechanisms .
Q. What experimental designs are suitable for assessing the environmental impact of this compound?
Methodological Answer:
- Persistence Testing: Use OECD 301 biodegradation guidelines to measure half-life in soil/water systems .
- Ecotoxicology: Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 µM) and monitor lethality/morphological changes .
- Soil Mobility: Conduct column chromatography experiments to evaluate adsorption coefficients (K) .
Q. How can researchers address gaps in toxicity data for this compound?
Methodological Answer:
- In Silico Modeling: Apply QSAR tools (e.g., Toxtree, OECD Toolbox) to predict mutagenicity and carcinogenicity based on structural alerts .
- In Vitro Assays: Use Ames tests (with/without metabolic activation) and micronucleus assays in human lymphocytes .
- Long-Term Exposure Studies: Administer subchronic doses (28–90 days) to rodent models, monitoring hepatic/renal biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
